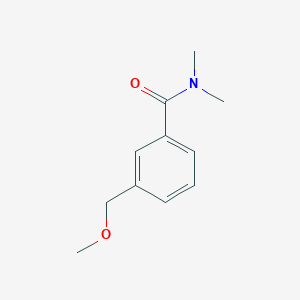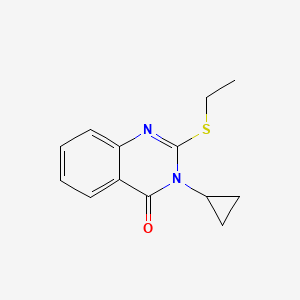![molecular formula C17H19N3O2 B7473824 morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone, also known as MPPM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is responsible for the growth and survival of cancer cells. morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone also activates the p38 MAPK signaling pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects
morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone has also been found to increase the expression of antioxidant enzymes, such as SOD and CAT, which help in reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its solubility in water is limited, which makes it difficult to use in certain experiments. Additionally, the stability of morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone in different conditions needs to be further studied.
Orientations Futures
There are several future directions for the study of morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action in more detail. Other potential areas of research include the study of its pharmacokinetics and toxicity, as well as the development of new derivatives with improved properties.
Conclusion
Morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone, or morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone, is a compound that has shown significant potential in various fields of scientific research, including cancer treatment and inflammation regulation. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway and the activation of the p38 MAPK signaling pathway. While morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone has several advantages for lab experiments, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone involves a multistep process that includes the reaction of 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-ylamine with morpholine and the subsequent reaction of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
Morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity by inhibiting the growth of cancer cells. Additionally, morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-9-11-22-12-10-19)16-14-7-4-8-15(14)20(18-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTAAJNDRXFIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


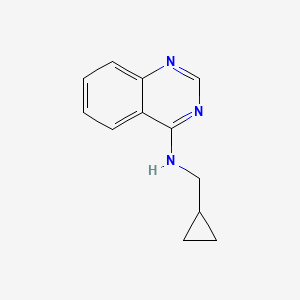
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
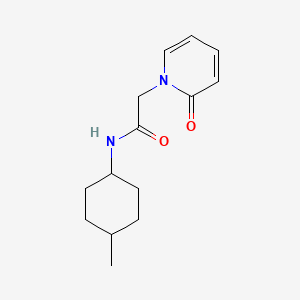

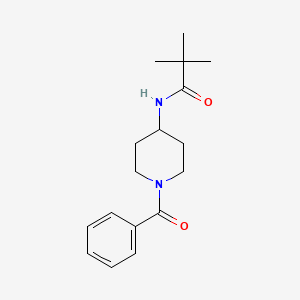
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
